molecular formula C11H11N B176333 3-Ethylisoquinoline CAS No. 102878-59-1

3-Ethylisoquinoline

Cat. No.: B176333
CAS No.: 102878-59-1
M. Wt: 157.21 g/mol
InChI Key: CWXOIKGMLUJEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylisoquinoline is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline Isoquinoline and its derivatives are known for their presence in various natural alkaloids and their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring system .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of metal catalysts or catalyst-free processes in water. These methods aim to improve the efficiency and yield of the reaction while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, N-oxides, and tetrahydroisoquinoline derivatives .

Scientific Research Applications

3-Ethylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their analgesic and anti-inflammatory effects.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. For example, some isoquinoline compounds act as protein kinase inhibitors, which can interfere with cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

    Isoquinoline: The parent compound, lacking the ethyl group at the third position.

    Quinoline: A structural isomer with the nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness: 3-Ethylisoquinoline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a precursor for the synthesis of novel compounds with improved properties .

Properties

IUPAC Name

3-ethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXOIKGMLUJEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553649
Record name 3-Ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102878-59-1
Record name 3-Ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylisoquinoline
Reactant of Route 2
3-Ethylisoquinoline
Reactant of Route 3
Reactant of Route 3
3-Ethylisoquinoline
Reactant of Route 4
Reactant of Route 4
3-Ethylisoquinoline
Reactant of Route 5
Reactant of Route 5
3-Ethylisoquinoline
Reactant of Route 6
Reactant of Route 6
3-Ethylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.